8-Methylguanine

Z-DNA conformational studies Nucleic acid thermodynamics Left-handed DNA structure

8-Methylguanine (8-meG) is the only methylated guanine that stabilizes Z-DNA (ΔG = -0.8 kcal/mol vs. unmodified DNA), a property absent in 7-methylguanine and O⁶-methylguanine. It serves as a specific substrate for bacterial AlkA glycosylase with intermediate excision kinetics, yet mammalian cells lack repair activity—making it a persistent biomarker for free-radical genotoxicity. Procure ≥95% purity 8-meG for oligonucleotide synthesis, DNA repair enzymology, and LC-MS/MS damage assays. Substituting analogs yields invalid results.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 23662-75-1
Cat. No. B1496458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylguanine
CAS23662-75-1
Synonyms8-methylguanine
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=O)NC(=N2)N
InChIInChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12)
InChIKeyDJGMEMUXTWZGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylguanine (CAS 23662-75-1): A C8-Methylated Guanine Derivative for DNA Lesion Research and Z-DNA Stabilization Studies


8-Methylguanine (8-meG) is a naturally occurring modified nucleobase formed by methylation of guanine at the C8 position, typically resulting from methyl radical attack on DNA or RNA [1]. With a molecular formula of C₆H₇N₅O and molecular weight of 165.15 g/mol, this C8-alkylated purine serves as a critical chemical probe for investigating DNA damage, repair mechanisms, and conformational transitions in nucleic acid structures [1]. Unlike common guanine lesions such as 7-methylguanine or O⁶-methylguanine, the C8 modification imparts distinct physicochemical properties that enable its specific application in studying Z-DNA stabilization under physiological conditions and as a biomarker for free radical-mediated genotoxicity [2].

Why 8-Methylguanine Cannot Be Replaced by 7-Methylguanine, O⁶-Methylguanine, or 8-Oxoguanine in Critical Applications


In-class methylated guanine analogs are not functionally interchangeable due to profound differences in their biological processing, conformational effects, and detection characteristics. While 7-methylguanine (7-meG) and O⁶-methylguanine (O⁶-meG) are major DNA alkylation products, 8-methylguanine exhibits distinct repair kinetics, with the E. coli AlkA glycosylase excising it at an intermediate rate (7-meG > 8-meG > hypoxanthine) [1], and mammalian cells completely lack base excision repair activity for this lesion [1]. Furthermore, only 8-methylguanine stabilizes the Z-DNA conformation by ΔG = -0.8 kcal/mol relative to unmodified DNA [2], a property absent in O⁶-methylguanine. These quantitative disparities mean that substituting 8-methylguanine with other methylated guanines would yield invalid results in DNA repair studies, Z-DNA conformational assays, and free radical damage biomarker quantification.

8-Methylguanine (CAS 23662-75-1) Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Z-DNA Stabilization: 8-Methylguanine vs. Unmodified Guanine in d(CGCGCG)₂ Hexamers

Incorporation of 8-methylguanine (m8G) into the self-complementary hexamer d(CGC[m8G]CG)₂ stabilizes the left-handed Z-DNA conformation by at least ΔG = -0.8 kcal/mol relative to the unmodified d(CGCGCG)₂ hexamer under physiological salt conditions [1]. This stabilization was quantitatively determined by measuring mid-point NaCl concentrations required for B-to-Z transition using circular dichroism spectroscopy and further validated by NMR structure refinement (RMSD = 0.6 Å relative to crystal structure) [1].

Z-DNA conformational studies Nucleic acid thermodynamics Left-handed DNA structure

DNA Glycosylase Excision Kinetics: 8-Methylguanine vs. 7-Methylguanine vs. Hypoxanthine

The E. coli AlkA protein (3-methyladenine DNA glycosylase II) excises 8-methylguanine from double-stranded oligonucleotide substrates at a rate intermediate between 7-methylguanine and hypoxanthine, with the substrate preference rank order: 7-meGua > 8-meGua > Hx [1]. Furthermore, AlkA activity toward 8-meGua varies markedly with the opposing base, being highest when paired with adenine or thymine and lowest when paired with cytosine or guanine [1]. In contrast, human MPG (N-methylpurine DNA glycosylase) and oxidative damage repair glycosylases (Fpg, Nth, Ogg1) show no detectable excision of 8-meGua [1].

DNA base excision repair Alkyladenine DNA glycosylase Alkylation damage repair

Mammalian DNA Repair Competence: 8-Methylguanine vs. Other Alkylated Bases

Unlike 7-methylguanine and 3-methyladenine which are efficiently repaired by mammalian base excision repair (BER) systems, 8-methylguanine shows complete absence of cleavage activity in HeLa and Chinese hamster ovary (CHO) cell-free extracts when paired with adenine or cytosine [1]. Human MPG (N-methylpurine DNA glycosylase), the functional homolog of E. coli AlkA, does not release 8-meGua paired with any of the four DNA bases [1]. This repair deficiency suggests that 8-methylguanine persists as a stable, non-repairable lesion in mammalian genomes.

Mammalian DNA repair Base excision repair deficiency Persistent DNA lesions

Cell Proliferation Selectivity: 8-Methylguanosine vs. 8-Oxoguanosine in Continuous Cell Lines

8-Methylguanosine (8-MeG) and 8-oxo-7,8-dihydroguanosine (8-OxoG) exhibit distinct cell-type selectivity in proliferation assays. 8-MeG increases [³H]thymidine uptake in mouse embryo 3T3 fibroblasts, whereas 8-OxoG acts upon B16F10 melanoma cells [1]. Both compounds induce proliferation in mouse splenocytes, but the non-physiological analog 8-bromoguanosine acts on all tested cell types non-selectively [1]. Synthesis yields also differ: 8-MeG at 28% vs. 8-OxoG at 55% [1].

Cell proliferation assays Free radical adducts Mitogenic activity

Electrochemical Detection: 8-Methylguanine as a Specific Hydrazine-Induced DNA Damage Biomarker

8-Methylguanine can be specifically detected and quantified by electrochemical methods, enabling its use as a biomarker for hydrazine-induced DNA damage in vivo [1]. This electrochemical detection approach distinguishes 8-methylguanine from other methylated guanine species (7-methylguanine, 1-methylguanine, O⁶-methylguanine) that are typically analyzed by HPLC with electrochemical detection [2], providing a targeted analytical pathway for free radical-mediated genotoxicity assessment.

Electrochemical biosensors DNA damage quantification Genotoxicity assessment

High-Value Application Scenarios for 8-Methylguanine (CAS 23662-75-1) Procurement in Academic and Industrial Research


Z-DNA Structural Biology and Conformational Transition Studies

Researchers investigating left-handed Z-DNA conformations should procure 8-methylguanine for site-specific oligonucleotide synthesis to induce and stabilize Z-DNA under physiological salt conditions. The quantifiable ΔG = -0.8 kcal/mol stabilization relative to unmodified sequences [1] provides a chemically defined tool for studying Z-DNA binding proteins, transcriptional regulation, and the role of Z-DNA in genetic instability. This compound is essential for laboratories conducting NMR or X-ray crystallography studies of Z-DNA structures, as the m8G modification enables crystallization and structure determination under near-physiological conditions.

DNA Repair Mechanism Dissection: AlkA Glycosylase Substrate Specificity Assays

For enzymologists and DNA repair researchers, 8-methylguanine serves as a critical substrate for characterizing bacterial AlkA glycosylase activity and specificity. The intermediate excision rate (rank order 7-meGua > 8-meGua > Hx) and opposite-base dependence [2] enable precise kinetic measurements and structure-function studies of the AlkA active site. This compound is particularly valuable for laboratories developing inhibitor screens against bacterial DNA repair enzymes or studying the evolutionary divergence between prokaryotic and eukaryotic alkylation repair systems, given the complete lack of activity in mammalian extracts [2].

Free Radical DNA Damage Biomarker Quantification in Toxicology and Carcinogenesis Research

Toxicology laboratories and environmental health researchers should use 8-methylguanine as a reference standard for quantifying methyl radical-induced DNA damage. The electrochemical detection method established for hydrazine-induced damage [3] provides a validated analytical framework, while the compound's persistence due to lack of mammalian repair [2] makes it a reliable biomarker for cumulative DNA damage assessment. Procurement of high-purity 8-methylguanine (≥95%) is essential for developing LC-MS/MS or electrochemical assays aimed at monitoring free radical-mediated genotoxicity in chemical safety evaluations and carcinogenesis studies.

Cell Proliferation and Mitogenic Signaling Studies in Fibroblast Models

Cell biologists investigating free radical adduct-mediated mitogenic signaling should procure 8-methylguanosine (the ribonucleoside form of 8-methylguanine) for studies requiring fibroblast-specific proliferation induction without confounding effects on melanoma or other cell types [4]. The compound's selective activity on 3T3 fibroblasts makes it a valuable tool for dissecting cell-type-specific responses to RNA damage adducts and for studying the role of free radical damage in proliferative disorders, including fibrosis and stromal cell activation in the tumor microenvironment.

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